molecular formula C22H14Cl2FN3O4 B12047938 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 477732-55-1

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B12047938
CAS No.: 477732-55-1
M. Wt: 474.3 g/mol
InChI Key: BQXVWTRFWWVRES-RPPGKUMJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps:

    Formation of the Dichloroanilino Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with an appropriate acylating agent to form the dichloroanilino intermediate.

    Acetylation: The dichloroanilino intermediate is then acetylated using acetic anhydride or a similar acetylating agent under controlled conditions.

    Carbohydrazonoyl Formation: The acetylated product is reacted with carbohydrazide to form the carbohydrazonoyl intermediate.

    Coupling with Fluorobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 2-fluorobenzoic acid or its derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino and carbohydrazonoyl moieties.

    Reduction: Reduction reactions can occur at the oxo and nitro groups, leading to the formation of corresponding amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of corresponding quinones and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted anilines and benzoates.

Scientific Research Applications

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
  • 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
  • 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Uniqueness

4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to its specific substitution pattern and the presence of both dichloroanilino and fluorobenzoate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

477732-55-1

Molecular Formula

C22H14Cl2FN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C22H14Cl2FN3O4/c23-16-5-3-7-18(19(16)24)27-20(29)21(30)28-26-12-13-8-10-14(11-9-13)32-22(31)15-4-1-2-6-17(15)25/h1-12H,(H,27,29)(H,28,30)/b26-12+

InChI Key

BQXVWTRFWWVRES-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)F

Origin of Product

United States

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